1-(2-Bromo-6-fluorophenyl)guanidine
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Overview
Description
1-(2-Bromo-6-fluorophenyl)guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position on the phenyl ring, which is attached to a guanidine moiety. The unique substitution pattern on the phenyl ring imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-6-fluorophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-bromo-6-fluoroaniline with cyanamide in the presence of a base, such as sodium hydroxide, to form the desired guanidine derivative. The reaction is typically carried out in an organic solvent, such as ethanol, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters, such as temperature, solvent, and reaction time. Additionally, purification techniques, such as recrystallization or chromatography, may be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-6-fluorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The guanidine moiety can undergo oxidation or reduction under appropriate conditions, resulting in different oxidation states of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide may yield methoxy-substituted derivatives, while oxidation with hydrogen peroxide may produce oxidized guanidine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(2-Bromo-6-fluorophenyl)guanidine involves its interaction with specific molecular targets. In biological systems, the compound may exert its effects by binding to bacterial cell membranes, disrupting their integrity, and leading to cell death. The presence of the bromine and fluorine atoms enhances the compound’s ability to penetrate bacterial cells and inhibit their growth . Additionally, the guanidine moiety may interact with enzymes or other proteins, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
1-(2-Bromo-4,6-difluorophenyl)guanidine: This compound has similar substitution patterns but with an additional fluorine atom at the 4-position.
1-(2-Chloro-6-fluorophenyl)guanidine: The chlorine atom at the 2-position can alter the compound’s reactivity and biological activity compared to the bromine-substituted analogue.
1-(2-Bromo-6-chlorophenyl)guanidine: This compound has a chlorine atom instead of a fluorine atom at the 6-position, which may affect its chemical and biological properties.
Uniqueness: 1-(2-Bromo-6-fluorophenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms on the phenyl ring enhances its reactivity and antimicrobial activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7BrFN3 |
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Molecular Weight |
232.05 g/mol |
IUPAC Name |
2-(2-bromo-6-fluorophenyl)guanidine |
InChI |
InChI=1S/C7H7BrFN3/c8-4-2-1-3-5(9)6(4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
MYZBNTBGKBCBKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N=C(N)N)F |
Origin of Product |
United States |
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